(2S)-2-amino-N,N-dimethylbutanamide

Chiral Building Block Steric Bulk Asymmetric Synthesis

Asymmetric synthesis demands stereochemical precision-racemates or wrong enantiomers invert outcomes or reduce yield by 50%. This (S)-configured amino amide (MW 130.19) provides an ethyl side chain with intermediate steric demand (Taft Es -0.07), between alanine and valine scaffolds. - **Chiral fidelity**: ≥97% enantiomeric purity by chiral HPLC; non-interchangeable with (R)-form or racemate (CAS 1218314-38-5). - **Synthetic utility**: Primary amine enables N-alkylation, acylation, or condensation; N,N-dimethylamide terminus is non-ionizable and side-reaction resistant. - **Immediate delivery**: Bulk research quantities available, ambient shipping.

Molecular Formula C6H14N2O
Molecular Weight 130.19 g/mol
Cat. No. B11761515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-amino-N,N-dimethylbutanamide
Molecular FormulaC6H14N2O
Molecular Weight130.19 g/mol
Structural Identifiers
SMILESCCC(C(=O)N(C)C)N
InChIInChI=1S/C6H14N2O/c1-4-5(7)6(9)8(2)3/h5H,4,7H2,1-3H3/t5-/m0/s1
InChIKeyWRVUTVMOKGGDME-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-2-Amino-N,N-dimethylbutanamide Procurement Guide


(2S)-2-Amino-N,N-dimethylbutanamide (CAS 905087-21-0; molecular formula C₆H₁₄N₂O; MW 130.19) is a chiral amino amide derivative characterized by a stereospecific (S)-configuration at the α-carbon and an N,N-dimethylated amide terminus . The compound exists as the free base, with predicted physicochemical properties including a boiling point of 202.0±23.0 °C, density of 0.957±0.06 g/cm³, and a calculated pKa of 8.78±0.29 . Its (S)-enantiomeric purity is the defining procurement specification distinguishing it from the racemate (CAS 1218314-38-5) and the (R)-enantiomer (CAS 2137146-05-3 as hydrochloride) .

Chiral building block (S)-enantiomer for asymmetric synthesis workflows requiring defined stereochemistry.
Enantiomeric purity Procurement specification ≥97% (S)-enantiomer by chiral analysis; verifiable upon receipt.
Steric profile Intermediate α-ethyl substituent offers tunable steric demand between methyl and isopropyl analogs.

Why the (2S)-Enantiomer Cannot Be Replaced


The procurement of (2S)-2-amino-N,N-dimethylbutanamide versus the racemic mixture or (R)-enantiomer is non-interchangeable due to the absolute requirement for stereochemical integrity in asymmetric synthesis applications. The (S)-configuration at the α-carbon establishes a defined three-dimensional geometry that dictates the stereochemical outcome of downstream reactions when this compound serves as a chiral building block . Replacement with the racemate would introduce a 1:1 mixture of enantiomers, reducing the effective concentration of the desired (S)-species by 50% and necessitating costly chiral resolution steps. More critically, substitution with the (R)-enantiomer would invert the stereochemical induction in asymmetric transformations, yielding opposite product configurations and potentially abolishing biological activity in target molecules. While head-to-head biological activity comparisons between (S)- and (R)-enantiomers of this specific scaffold are absent from peer-reviewed literature, the principle that enantiomers exhibit divergent biological and catalytic properties is a fundamental tenet of medicinal chemistry and asymmetric catalysis . Procurement specifications must therefore explicitly mandate the (S)-enantiomer when stereochemical fidelity is required.

Racemate substitution
Introduces 1:1 enantiomer mixture, reducing effective (S)-species concentration and may necessitate chiral resolution.
(R)-enantiomer substitution
Inverts stereochemical induction in asymmetric transformations, potentially yielding opposite product configurations.
Absent bioactivity data
Head-to-head enantiomer comparison data are unavailable; enantiomer-specific activity cannot be assumed without verification.

Differentiation from Chiral Amino Amide Analogues


Steric Comparison: α-Ethyl vs. α-Isopropyl Side Chain

The target compound (2S)-2-amino-N,N-dimethylbutanamide differs from the more extensively studied analog (2S)-2-amino-N,3-dimethylbutanamide (CAS 87105-26-8) solely by the substitution pattern at the α-carbon: an ethyl group in the target versus an isopropyl group in the analog. This difference translates to a measured topological polar surface area (TPSA) of 46.3 Ų for the target compound, versus a calculated TPSA of approximately 46.3 Ų (identical due to conserved hydrogen bond donor/acceptor counts) but with increased steric bulk from the branched isopropyl group in the analog . The ethyl side chain of the target provides intermediate steric demand compared to the methyl group of alanine-derived scaffolds and the isopropyl group of valine-derived scaffolds, offering a tunable degree of steric shielding in catalytic asymmetric reactions .

α-Carbon Steric Bulk
Class-level inference
Target: Ethyl (Taft Es –0.07) Comparator: Isopropyl (Taft Es –0.47) ~6.7× higher steric demand for analog
Intermediate steric profile may influence conformational accessibility and reaction stereoselectivity.
Steric parameters from literature; experimental verification in specific reaction context advised.
Chiral Building Block Steric Bulk Asymmetric Synthesis

GABAA Receptor Activity: Ethyl vs. Isopropyl Analog

BindingDB assay data for the structural analog (2S)-2-amino-N,3-dimethylbutanamide (CAS 87105-26-8) demonstrate antagonist activity at the human α1β2δ GABAA receptor with an IC₅₀ of 13.2 μM (1.32 × 10⁴ nM) in a fluorescence membrane potential (FMP) assay using HEK293 Flp-In cells [1]. The same analog also exhibits agonist activity at the recombinant human GABA-A α1β2γ2S receptor with an EC₅₀ of 48 μM (4.80 × 10⁴ nM) [2]. No peer-reviewed or database-deposited activity data exist for (2S)-2-amino-N,N-dimethylbutanamide at these or any other biological targets. Consequently, direct head-to-head comparison is impossible. The existing data for the isopropyl-substituted analog establish a baseline of micromolar GABAergic activity within this structural class, but the substitution of an ethyl for an isopropyl group at the α-carbon—a change that alters steric bulk and potentially receptor binding pocket complementarity—precludes quantitative extrapolation of potency or selectivity to the target compound .

GABAA Receptor Activity
Class-level inference
Target: No data reported Comparator: IC50 13.2 μM (α1β2δ antagonist), EC50 48 μM (α1β2γ2S agonist) — BindingDB
Extrapolation of receptor activity from isopropyl analog not supported; target requires direct assay.
Analog data from HEK293 FMP assay; target activity remains uncharacterized.
GABA Receptor Ion Channel CNS Pharmacology

Enantiomeric Purity and Chiral Precursor Availability

The target compound (2S)-2-amino-N,N-dimethylbutanamide is derived from L-2-aminobutyric acid (L-AABA), a non-proteinogenic amino acid available with enantiomeric excess typically exceeding 99% from commercial sources . In contrast, the more commonly utilized valine-derived analog (2S)-2-amino-N,3-dimethylbutanamide is derived from L-valine, a proteinogenic amino acid with similarly high enantiopurity . Both precursors are accessible through established chiral pool methodologies. The critical procurement differentiation lies in the predicted enantiomeric purity specifications of the final amide product: suppliers of (2S)-2-amino-N,N-dimethylbutanamide typically specify ≥97% or ≥98% enantiomeric purity by HPLC or chiral GC analysis . No published comparative data exist quantifying the enantiomeric stability of the target compound versus its (R)-enantiomer or the racemate under various storage or reaction conditions.

Enantiomeric Purity Specification
Class-level inference
Target: ≥97–98% (S) by chiral HPLC (vendor spec) Precursor: >99% ee (L-AABA) No head-to-head stability data
Verified enantiomeric purity essential for stereochemical fidelity; on-site re-verification recommended.
Enantiomeric stability under reaction conditions not characterized.
Enantiomeric Purity Chiral Pool Synthesis Amino Acid Derivative

Absence of Comparative Bioactivity Data

A comprehensive search of PubMed, BindingDB, ChEMBL, PubChem BioAssay, and patent databases (USPTO, WIPO, Espacenet) identified zero peer-reviewed publications, zero deposited bioactivity data points, and zero patents wherein (2S)-2-amino-N,N-dimethylbutanamide (CAS 905087-21-0) was evaluated in a quantitative comparative study against its (R)-enantiomer, racemate, or structural analogs [1]. All available data for this compound are limited to predicted physicochemical properties (boiling point, density, pKa) and vendor-supplied purity specifications. In contrast, the analog (2S)-2-amino-N,3-dimethylbutanamide (CAS 87105-26-8) has documented GABAA receptor activity (IC₅₀ = 13.2 μM at α1β2δ; EC₅₀ = 48 μM at α1β2γ2S) in the BindingDB database [2][3]. This evidence asymmetry means that procurement decisions for the target compound cannot be guided by comparative biological or catalytic performance data. Users must rely solely on structural rationale (α-ethyl versus α-isopropyl substitution) and vendor-certified enantiomeric purity as the sole verifiable differentiation criteria.

Bioactivity Data Availability
Data to verify
0 peer-reviewed data points for target 2 GABAA data points for analog (BindingDB)
Procurement decisions rely on structural rationale and purity; benchmark data absent.
Analog serves as reference for GABAergic activity; target unexplored biologically.
Evidence Gap Procurement Due Diligence Data Scarcity

Recommended Application Scenarios


Tunable α-Carbon Steric Bulk for Asymmetric Synthesis

This compound is optimally deployed as a chiral building block in asymmetric syntheses where the steric demand of the α-substituent must be tuned between that of alanine-derived (methyl, minimal bulk) and valine-derived (isopropyl, substantial bulk) scaffolds. The ethyl group provides a Taft Es steric parameter of -0.07, representing an approximately 6.7-fold reduction in steric demand compared to the isopropyl group (Es = -0.47) of (2S)-2-amino-N,3-dimethylbutanamide. This intermediate steric profile allows for fine-tuning of reaction stereoselectivity and conformational preferences in catalytic asymmetric transformations. Users should verify enantiomeric purity (≥97% by chiral HPLC) upon receipt, as the compound lacks published enantiomeric stability data under varying reaction conditions.

α-Substituent SAR in GABA Receptor Studies

For research programs investigating the structure-activity relationships of 2-amino-N,N-dimethylbutanamide derivatives at GABAA receptors or other neurological targets, this compound serves as a critical SAR probe. While the analog (2S)-2-amino-N,3-dimethylbutanamide exhibits measurable GABAA receptor activity (IC₅₀ = 13.2 μM at α1β2δ; EC₅₀ = 48 μM at α1β2γ2S), the target compound has no documented biological activity. This data gap creates an opportunity: procurement of (2S)-2-amino-N,N-dimethylbutanamide enables direct evaluation of the impact of replacing an isopropyl group with an ethyl group on receptor binding affinity, selectivity, and functional activity. Such studies require the compound as a purified (S)-enantiomer to isolate stereochemical effects from substituent effects.

β-Lactamase Inhibitor Intermediate Synthesis

2-Amino-N,N-dimethylbutanamide (as the racemate) has been cited as a key intermediate in the synthesis of β-lactamase inhibitors for antibiotic development. These inhibitors potentiate the efficacy of β-lactam antibiotics (penicillins, cephalosporins) by preventing enzymatic degradation. The (2S)-enantiomer may offer stereochemical advantages in the final inhibitor's binding to β-lactamase active sites, though no published comparative data exist to quantify the magnitude of this advantage. Procurement of the (S)-enantiomer for this application should be accompanied by internal chiral purity verification and comparative testing against the (R)-enantiomer and racemate to establish stereochemical preference in the target β-lactamase assay.

Chiral Ligand and Organocatalyst Preparation

The primary amine functionality of (2S)-2-amino-N,N-dimethylbutanamide provides a reactive handle for further derivatization into chiral ligands, organocatalysts, or chiral auxiliaries. The compound can undergo N-alkylation, N-acylation, reductive amination, or condensation with aldehydes/ketones to generate more complex chiral scaffolds. The (S)-stereochemistry at the α-carbon is preserved through these transformations, enabling the synthesis of enantiomerically enriched products. Compared to the (R)-enantiomer or racemate, only the (S)-enantiomer will yield the desired stereochemical induction in subsequent asymmetric reactions. The N,N-dimethylamide terminus provides a non-ionizable, metabolically stable amide group that does not participate in unwanted side reactions during amine functionalization, offering a clean synthetic handle.

Application
Selection Property
Validation Focus
Asymmetric synthesis steric tuning
α-substituent steric profile (ethyl vs isopropyl)
Enantiomeric purity and steric demand in catalytic reactions
GABA receptor SAR probe studies
α-substituent effect on receptor interaction
Enantiomer-specific receptor binding/activity comparison
β-Lactamase inhibitor intermediate research
Stereochemical configuration for enzyme binding
Chiral purity and stereochemical preference in β-lactamase assays
Chiral ligand/organocatalyst derivatization
Primary amine reactivity and stereochemical fidelity
Enantiomeric integrity during derivatization steps

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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